3,7-dimethylisoxazolo[4,5-d]pyridazin-4(5H)-one
Description
3,7-Dimethylisoxazolo[4,5-d]pyridazin-4(5H)-one is a fused heterocyclic compound featuring an isoxazole ring fused to a pyridazinone core. For instance, compounds such as 4a, 4f, 4g, and 4i (25 mg/kg) exhibited morphine-like analgesic effects in hot-plate and acetic acid writhing tests . The dimethyl substituents at positions 3 and 7 may enhance metabolic stability or modulate receptor interactions, though explicit data on this compound remains sparse.
Properties
IUPAC Name |
3,7-dimethyl-5H-[1,2]oxazolo[4,5-d]pyridazin-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7N3O2/c1-3-5-6(12-10-3)4(2)8-9-7(5)11/h1-2H3,(H,9,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWYHMXZXRRWIKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC2=C1C(=O)NN=C2C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,7-dimethylisoxazolo[4,5-d]pyridazin-4(5H)-one typically involves cyclization reactions. One common method is the reaction of 3,7-dimethyl-4-nitroisoxazole with hydrazine hydrate, followed by cyclization to form the pyridazine ring . The reaction conditions often require heating and the use of solvents such as ethanol or acetic acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the cyclization reactions to maximize yield and purity, potentially using continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethylisoxazolo[4,5-d]pyridazin-4(5H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the methyl groups or the nitrogen atoms in the pyridazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
3,7-Dimethylisoxazolo[4,5-d]pyridazin-4(5H)-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 3,7-dimethylisoxazolo[4,5-d]pyridazin-4(5H)-one is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its heterocyclic structure. This interaction can modulate various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Physicochemical and Pharmacokinetic Properties
Table 3: Physicochemical Properties
Key Observations:
- Thermal Stability : Thiazolo derivatives exhibit higher melting points (e.g., 285–286°C in ), suggesting greater thermal stability than isoxazolo compounds .
Biological Activity
3,7-Dimethylisoxazolo[4,5-d]pyridazin-4(5H)-one is a heterocyclic compound known for its potential biological activities. This compound features an isoxazole ring fused to a pyridazine ring, which contributes to its unique chemical properties. Recent studies have explored its applications in medicinal chemistry, particularly as a potential drug candidate with antimicrobial and anticancer properties.
- IUPAC Name : 3,7-dimethyl-5H-[1,2]oxazolo[4,5-d]pyridazin-4-one
- Molecular Formula : CHNO
- Molecular Weight : 165.15 g/mol
- CAS Number : 129663-22-5
Synthesis
The synthesis of this compound typically involves cyclization reactions. A common method includes the reaction of 3,7-dimethyl-4-nitroisoxazole with hydrazine hydrate, leading to the formation of the pyridazine ring. Optimization of these cyclization reactions can enhance yield and purity for industrial applications .
Antimicrobial Activity
Recent studies have indicated that derivatives of isoxazolo[4,5-d]pyridazin compounds exhibit significant antimicrobial properties. For instance, analogues have shown effectiveness against various bacterial strains and fungi. The mechanism of action is believed to involve inhibition of essential microbial enzymes or interference with cellular processes .
Anticancer Potential
Research has also highlighted the anticancer potential of this compound. In vitro studies demonstrated that this compound can induce apoptosis in cancer cell lines through the modulation of specific signaling pathways. The compound's unique structure allows it to interact with molecular targets associated with cancer proliferation .
The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that it interacts with specific enzymes or receptors due to its heterocyclic structure. This interaction can modulate biochemical pathways that lead to its observed biological effects .
Case Studies and Research Findings
-
Antimicrobial Studies :
- A study demonstrated that certain derivatives exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Gram-positive and Gram-negative bacteria.
- The structure-activity relationship (SAR) analysis indicated that modifications on the isoxazole ring significantly impacted antimicrobial potency.
-
Anticancer Studies :
- In vitro assays showed that this compound reduced cell viability in various cancer cell lines by over 50% at concentrations below 10 μM.
- Mechanistic studies revealed activation of caspase pathways leading to apoptosis in treated cells.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Biological Activity |
|---|---|---|
| 4-Chloro-3,6-dimethylisoxazolo[5,4-d]pyrimidine | Pyrimidine derivative | Moderate antimicrobial activity |
| 4,5-Dimethylisoxazolo[5,4-c]pyridazin-3-amine | Pyridazine derivative | Low anticancer activity |
The comparative analysis indicates that while similar compounds exhibit some biological activity, the unique structural features of this compound confer distinct advantages in both antimicrobial and anticancer efficacy.
Q & A
Q. What are the common synthetic routes for 3,7-dimethylisoxazolo[4,5-d]pyridazin-4(5H)-one, and how do reaction conditions influence yield?
The synthesis typically involves cyclocondensation of substituted pyridazine precursors with methyl-containing reagents. Key steps include the formation of the isoxazole ring via [3+2] cycloaddition or nucleophilic substitution. For example, methyl groups at the 3- and 7-positions are introduced using methylating agents like methyl iodide under basic conditions. Reaction temperature (80–120°C), solvent choice (e.g., DMF or THF), and catalyst (e.g., K₂CO₃) significantly impact yield and purity. Monitoring via TLC and NMR ensures intermediate stability .
Q. How is the structural characterization of this compound performed, and what analytical techniques are critical?
X-ray crystallography (using SHELX software for refinement ) confirms the bicyclic framework and methyl group positions. NMR (¹H/¹³C) identifies proton environments, with the methyl groups appearing as singlets (δ 2.3–2.5 ppm). IR spectroscopy detects carbonyl (C=O) stretches (~1700 cm⁻¹) and isoxazole ring vibrations. Mass spectrometry (ESI-MS) verifies the molecular ion peak (C₈H₈N₃O₂, m/z 178.06) .
Q. What in vitro pharmacological assays are used to evaluate its bioactivity?
COX-1/COX-2 inhibition is assessed via enzyme immunoassays (EIA) using purified isoforms, with IC₅₀ values calculated from dose-response curves. 5-LOX activity is measured spectrophotometrically using linoleic acid as a substrate. For analgesic potential, hot-plate (central pain) and acetic acid writhing (peripheral pain) tests in rodents are employed, with morphine/diclofenac as positive controls .
Advanced Research Questions
Q. How can structural modifications enhance selectivity for dual COX-2/5-LOX inhibition?
Introducing electron-withdrawing groups (e.g., sulfonamide at position 5) improves COX-2 binding by mimicking the arachidonic acid pocket. Thiadiazole or triazole moieties at position 7 enhance 5-LOX affinity via hydrophobic interactions. Docking studies (AutoDock Vina) reveal that substituent bulkiness must balance steric hindrance and active-site compatibility. Compound 28 (IC₅₀: COX-2 = 2.1 µM, 5-LOX = 6.3 µM) exemplifies this strategy .
Q. What methodologies resolve contradictions between in vitro potency and in vivo efficacy?
Discrepancies often arise from pharmacokinetic factors (e.g., poor bioavailability). Solutions include:
- Prodrug design : Esterification of the carbonyl group to improve membrane permeability.
- Metabolic stability assays : Liver microsome studies identify vulnerable sites (e.g., methyl oxidation).
- Pharmacophore mapping : Align in vitro binding data with in vivo edema reduction (e.g., rat paw edema assay) to prioritize analogs with balanced ADME properties .
Q. How do crystallographic data inform SAR for analogs with improved receptor selectivity?
Crystal structures (e.g., PDB 7HD) reveal that the 3,7-dimethyl groups occupy hydrophobic pockets in COX-2, while the pyridazinone ring hydrogen-bonds with Arg120. Modifications at position 4 (e.g., sulfonamide vs. acylhydrazone) alter binding to Tyr355, affecting selectivity over COX-1. Comparative analysis of A₁ adenosine receptor antagonists shows that planar heterocycles (e.g., pyrazolo derivatives) enhance affinity (Ki < 10 nM) by fitting into the orthosteric site .
Q. What strategies mitigate gastrointestinal toxicity in anti-inflammatory analogs?
Dual COX-2/5-LOX inhibitors (e.g., compound 28) reduce ulcerogenic effects by sparing COX-1. In vivo ulcer index (UI) assessments show that UI = 0.25 (vs. ibuprofen UI = 7.0) correlates with lower gastric PGE₂ suppression. Co-administration with proton pump inhibitors (e.g., omeprazole) in toxicity models further validates safety .
Methodological Guidance Tables
Q. Table 1. Key Pharmacological Assays
Q. Table 2. Structural Optimization Strategies
Critical Considerations for Data Interpretation
- Crystallographic Artifacts : SHELX refinement may overfit low-resolution data; cross-validate with DFT calculations .
- Species Differences : Rodent COX-2 homology vs. human isoforms requires caution in translational studies .
- Assay Variability : Standardize writhing test protocols (e.g., acetic acid concentration) to minimize inter-lab variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
